(4E, 8Z)-Sphingadienine-C18-1-phosphate (4E, 8Z)-Sphingadienine-C18-1-phosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18549117
InChI: InChI=1S/C22H31BO3/c1-4-5-6-10-15-22(2,3)19-13-14-20(23(24)25)21(16-19)26-17-18-11-8-7-9-12-18/h7-9,11-14,16,24-25H,4-6,10,15,17H2,1-3H3
SMILES:
Molecular Formula: C22H31BO3
Molecular Weight: 354.3 g/mol

(4E, 8Z)-Sphingadienine-C18-1-phosphate

CAS No.:

Cat. No.: VC18549117

Molecular Formula: C22H31BO3

Molecular Weight: 354.3 g/mol

* For research use only. Not for human or veterinary use.

(4E, 8Z)-Sphingadienine-C18-1-phosphate -

Specification

Molecular Formula C22H31BO3
Molecular Weight 354.3 g/mol
IUPAC Name [4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]boronic acid
Standard InChI InChI=1S/C22H31BO3/c1-4-5-6-10-15-22(2,3)19-13-14-20(23(24)25)21(16-19)26-17-18-11-8-7-9-12-18/h7-9,11-14,16,24-25H,4-6,10,15,17H2,1-3H3
Standard InChI Key RMRCIVRUPYKICR-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C=C(C=C1)C(C)(C)CCCCCC)OCC2=CC=CC=C2)(O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

S1P-d18:2 is a sphingoid base phosphate with the molecular formula C₁₈H₃₆NO₅P and a molecular weight of 377.46 g/mol . The structure comprises:

  • An 18-carbon chain with 4E (trans) and 8Z (cis) double bonds.

  • A primary amine group at position 2.

  • Hydroxyl groups at positions 1 and 3.

  • A phosphate group esterified at position 1 .

The stereochemistry and double bond positions confer distinct biophysical properties, enabling interactions with lipid bilayers and signaling receptors .

Synthesis and Biosynthesis

S1P-d18:2 is derived from sphingosine through enzymatic modifications:

  • Desaturation: Fatty acid desaturase 3 (FADS3) introduces the 8Z double bond into sphingosine.

  • Phosphorylation: Sphingosine kinases (SphK1/SphK2) phosphorylate the 1-hydroxyl group, yielding the bioactive phosphate form .

Industrial synthesis often employs large-scale enzymatic reactions optimized for yield and purity, though detailed protocols remain proprietary.

Biological Roles and Mechanisms

Cellular Signaling and Inflammation

S1P-d18:2 modulates inflammatory pathways by:

  • Inhibiting pro-inflammatory cytokines: At concentrations as low as 2.5 μM, it suppresses TNF-α- and LPS-induced IL-8 and E-selectin expression in human endothelial cells .

  • Regulating immune cell trafficking: It interacts with S1P receptors (S1PR1–5) to influence lymphocyte migration and vascular stability .

Key finding: Anti-inflammatory effects occur at concentrations 10-fold lower than those affecting cell viability (LDH/WST-1 assays) .

Skin Barrier Function

Dietary glucosylceramides are hydrolyzed to S1P-d18:2 in the intestine, which:

  • Activates PPARγ: Upregulates genes for de novo ceramide synthesis (e.g., SPTLC2, CERS3) .

  • Enhances keratinocyte differentiation: Increases ceramide production in 3D human skin models by 30–40%, improving transepidermal water loss (TEWL) .

Analytical Methods and Biomarker Applications

Quantification via LC-MS/MS

A validated ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) method enables precise measurement:

ParameterValue (S1P-d18:2)Value (C17-S1P internal standard)
Precision (RSD%)1.52–3.161.40–2.26
Recovery (%)80–9888–95
Linearity (ng/mL)25–48025–480

Data sourced from multicenter trials involving 1,408 serum/plasma samples .

Preanalytical Quality Control

S1P-d18:2 serves as a biomarker for blood sample integrity:

  • Cutoff values: Plasma (≤0.085 μg/mL), serum (≤0.154 μg/mL) .

  • Robustness: Unaffected by disease states (hepatocellular carcinoma, sepsis) or metabolic stress (exercise) .

Agricultural and Plant Biology Applications

Drought Resistance in Plants

In Arabidopsis thaliana, S1P-d18:2:

  • Activates abscisic acid (ABA) signaling: Triggers stomatal closure via GPCR-mediated Ca²⁺ influx .

  • Enhances sphingosine kinase activity: Membrane-associated SphK phosphorylates 4,8-sphingadienine with a Kₘ of 8.4 μM .

Pharmacokinetics and Absorption

Intestinal Uptake

In rats, S1P-d18:2 is absorbed via:

  • P-glycoprotein (P-gp) efflux: Inhibited by verapamil, leading to 2.5-fold higher lymph accumulation .

  • Metabolic conversion: Incorporated into ceramides (e.g., C16:0-d18:2, C18:0-d18:2) .

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